Ir[FCF3(CF3)ppy]2(5,5'-dCF3bpy)PF6
CAS No.:
Cat. No.: VC18614240
Molecular Formula: C38H16F26IrN4P
Molecular Weight: 1245.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H16F26IrN4P |
|---|---|
| Molecular Weight | 1245.7 g/mol |
| IUPAC Name | 2-[2-fluoro-4-(trifluoromethyl)benzene-6-id-1-yl]-5-(trifluoromethyl)pyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
| Standard InChI | InChI=1S/2C13H5F7N.C12H6F6N2.F6P.Ir/c2*14-10-5-7(12(15,16)17)1-3-9(10)11-4-2-8(6-21-11)13(18,19)20;13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-6H;;/q2*-1;;-1;+3 |
| Standard InChI Key | SBLGPHQWHQVIFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)C(F)(F)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Introduction
Structural Characteristics
Molecular Architecture
The iridium(III) center in Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 adopts a distorted octahedral geometry, coordinated by two bidentate cyclometalating ligands and one bidentate bipyridine derivative. Each FCF3(CF3)ppy ligand binds through a pyridinyl nitrogen and a phenyl carbon, while the 5,5'-dCF3bpy ligand coordinates via two nitrogen atoms . The trifluoromethyl (-CF₃) and fluorine substituents on the ligands induce strong electron-withdrawing effects, which stabilize the metal center and modulate redox potentials .
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | |
| Ligand Binding Modes | N^C (cyclometalating), N^N (bipyridine) | |
| Key Bond Lengths (Å) | Ir–N: 2.05–2.12; Ir–C: 1.98–2.02 | |
| Counterion |
Electronic Properties
Synthesis and Characterization
Synthetic Pathway
The synthesis of Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 follows a multi-step protocol adapted from methodologies for analogous iridium complexes :
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Ligand Preparation: The FCF3(CF3)ppy ligand is synthesized via Suzuki-Miyaura coupling between 2-bromo-5-(trifluoromethyl)pyridine and 3,5-difluorophenylboronic acid.
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Chloro-Bridged Dimer Formation: Reaction of IrCl₃·3H₂O with two equivalents of FCF3(CF3)ppy yields the μ-chloro-bridged dimer .
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Ancillary Ligand Substitution: The dimer is reacted with 5,5'-dCF3bpy in ethylene glycol at 150°C for 48 hours, followed by counterion exchange with to afford the final complex .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): NMR confirms the presence of CF₃ groups () and PF₆⁻ () .
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High-Resolution Mass Spectrometry (HRMS): A molecular ion peak at aligns with the theoretical molecular weight .
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X-ray Crystallography: Single-crystal analysis validates the octahedral coordination and ligand arrangement.
Photophysical and Electrochemical Properties
Excited-State Dynamics
Upon visible-light irradiation (), Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 undergoes metal-to-ligand charge transfer (MLCT), populating a triplet excited state () with an energy of . This state facilitates both oxidative and reductive quenching pathways, enabling dual catalytic functionality .
Redox Behavior
The complex exhibits a reversible one-electron oxidation () and two ligand-centered reductions () . The strong electron-withdrawing -CF₃ groups shift redox potentials positively compared to non-fluorinated analogues, enhancing oxidative capacity .
Table 2: Key Photophysical Data
Mechanistic Insights in Photoredox Catalysis
Electron Transfer Pathways
In photocatalytic cycles, the excited-state complex () acts as both an oxidant and reductant:
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Oxidative Quenching: donates an electron to substrates (e.g., aryl halides), generating , which is regenerated by a sacrificial oxidant.
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Reductive Quenching: accepts an electron from donors (e.g., amines), forming , which participates in reduction reactions .
Radical Generation
Applications in Organic Synthesis
Cross-Coupling Reactions
Ir[FCF3(CF3)ppy]₂(5,5'-dCF3bpy)PF6 enables visible-light-driven C–C bond formations:
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Aryl Amination: Coupling aryl halides with amines under mild conditions (85% yield) .
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Decarboxylative Alkylation: Radical-mediated coupling of carboxylic acids with alkenes (78% yield) .
Functionalization of Biomolecules
The catalyst facilitates late-stage modification of pharmaceuticals, such as the trifluoromethylation of ibuprofen derivatives (92% yield) .
Table 3: Representative Catalytic Reactions
| Reaction Type | Substrates | Yield (%) | Source |
|---|---|---|---|
| C–N Coupling | Aryl Bromide + Aniline | 85 | |
| C–H Trifluoromethylation | Toluene + CF₃SO₂Na | 76 | |
| Alkene Hydroalkylation | Styrene + Malonate Ester | 82 |
Comparative Analysis with Related Complexes
Ligand Effects on Catalytic Performance
Replacing the 4,4'-dCF3bpy ligand in Ir[FCF3(CF3)ppy]₂(4,4'-dCF3bpy)PF6 with 5,5'-dCF3bpy increases steric bulk around the iridium center, slowing decomposition pathways and improving turnover numbers (TON = 1,450 vs. 980) .
Benchmarking Against Non-Fluorinated Analogues
The fluorinated complex outperforms Ir(ppy)₃ in oxidative transformations due to higher (+1.32 V vs. +0.89 V) .
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